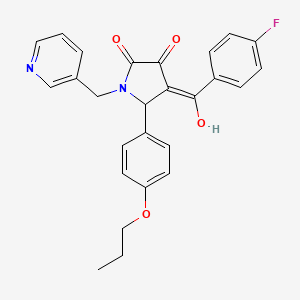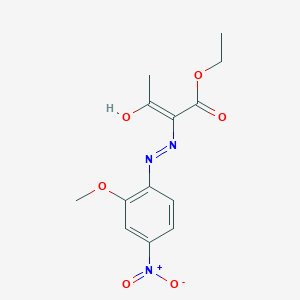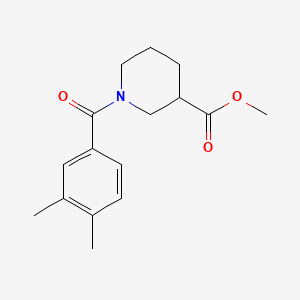![molecular formula C20H22Br2N2O3 B13375190 1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13375190.png)
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,4-dibromophenoxy group and a 4-methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps:
Formation of the 2,4-Dibromophenoxy Intermediate: This step involves the bromination of phenol to obtain 2,4-dibromophenol, which is then reacted with propionyl chloride to form 2-(2,4-dibromophenoxy)propanoyl chloride.
Coupling with Piperazine: The 2-(2,4-dibromophenoxy)propanoyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interaction of piperazine derivatives with various biological targets, such as receptors and enzymes.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring can interact with GABA receptors, leading to modulation of neurotransmitter activity. The dibromophenoxy and methoxyphenyl groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine can be compared with similar compounds such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the dibromophenoxy group and has different pharmacological properties.
1-[2-(2,4-Dichlorophenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine: This compound has chlorine atoms instead of bromine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H22Br2N2O3 |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
2-(2,4-dibromophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H22Br2N2O3/c1-14(27-19-8-3-15(21)13-18(19)22)20(25)24-11-9-23(10-12-24)16-4-6-17(26-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3 |
Clé InChI |
IQGLMAYLUIPBMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=C(C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid](/img/structure/B13375109.png)

![ethyl 4-({2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13375129.png)
![3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375131.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B13375145.png)
![1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B13375153.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine](/img/structure/B13375157.png)
![(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13375158.png)
![6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13375170.png)
![2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13375172.png)


![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B13375196.png)

